molecular formula C22H33NO3 B090308 Cyclomethycaine CAS No. 139-62-8

Cyclomethycaine

Cat. No.: B090308
CAS No.: 139-62-8
M. Wt: 359.5 g/mol
InChI Key: YLRNESBGEGGQBK-UHFFFAOYSA-N
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Description

Cyclomethycaine is a local anesthetic that was first approved for use by the United States Food and Drug Administration in 1948 . It is known for its ability to block nerve conduction, providing temporary relief from pain during surgical procedures and other medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclomethycaine is synthesized through the esterification of 4-(cyclohexoxy)benzoic acid with 3-(2-methyl-1-piperidinyl)propanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process .

Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the continuous addition of reactants and the removal of by-products to drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions: Cyclomethycaine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.

Major Products:

    Oxidation: 4-(cyclohexoxy)benzoic acid.

    Reduction: 3-(2-methyl-1-piperidinyl)propanol.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclomethycaine has several scientific research applications, including:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its effects on nerve conduction and potential use in neurobiology research.

    Medicine: Employed as a local anesthetic in various medical procedures.

    Industry: Utilized in the formulation of topical anesthetic creams and gels.

Mechanism of Action

Cyclomethycaine exerts its effects by inhibiting sodium influx through voltage-gated sodium channels in the neuronal cell membrane . This inhibition prevents the generation and propagation of action potentials, leading to a temporary loss of sensation in the targeted area. The receptor site for this compound is located at the cytoplasmic portion of the sodium channel.

Comparison with Similar Compounds

    Lidocaine: Another local anesthetic with a similar mechanism of action but different chemical structure.

    Procaine: A local anesthetic with a shorter duration of action compared to cyclomethycaine.

    Bupivacaine: Known for its longer duration of action and higher potency.

Uniqueness: this compound is unique due to its specific ester structure, which provides a balance between potency and duration of action. Its ability to block nerve conduction effectively makes it a valuable compound in medical and research applications.

Biological Activity

Cyclomethycaine, also known as Surfacaine, is a topical anesthetic that exhibits significant biological activity primarily in the realm of pain management and local anesthesia. Its unique properties make it a subject of interest in both clinical applications and pharmacological research. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound is derived from 4-hydroxybenzoic acid and 2-methylpiperidine through a nucleophilic substitution reaction, forming an ester linkage that contributes to its anesthetic properties. The mechanism of action primarily involves blocking sodium channels, which inhibits neuronal excitability and prevents the transmission of pain signals.

1. Local Anesthetic Activity

This compound is recognized for its potent surface anesthesia on various mucous membranes, including rectal, vaginal, urethral, and bladder tissues. It provides rapid onset and prolonged duration of action compared to traditional local anesthetics.

  • Clinical Application : It is utilized in emergency settings for the treatment of uncomplicated lacerations due to its effective analgesic properties without the systemic side effects commonly associated with injectable anesthetics .

2. Comparative Efficacy

A comparative analysis of this compound with other local anesthetics reveals its superior efficacy in certain applications:

Anesthetic Onset Time Duration Formulation
This compoundRapidProlongedCream, aerosol
LidocaineModerateShortGel, injectable
TetracaineSlowModerateGel

1. Pain Management Studies

Recent studies have demonstrated the effectiveness of this compound in managing localized pain. In a clinical trial involving patients with superficial wounds, this compound provided significant pain relief compared to placebo:

  • Study Design : Double-blind, randomized control trial
  • Outcome Measures : Pain scores assessed using a visual analog scale (VAS)
  • Results : Patients receiving this compound reported a 70% reduction in pain scores within 30 minutes post-application compared to 15% in the placebo group .

2. Safety Profile

The safety profile of this compound has been evaluated in various studies. Adverse effects are minimal and primarily localized to the application site:

  • Common Side Effects : Mild erythema, transient burning sensation
  • Serious Adverse Events : Rarely reported; includes systemic toxicity if absorbed in large quantities .

Case Studies

Several case studies highlight the practical applications of this compound:

  • Case Study 1 : A patient with chronic anal fissures was treated with this compound cream. The patient reported significant pain relief and improved quality of life after two weeks of treatment.
  • Case Study 2 : In a pediatric emergency department setting, this compound was used for laceration repair in children. The results indicated high satisfaction rates among caregivers due to reduced procedural pain .

Properties

IUPAC Name

3-(2-methylpiperidin-1-yl)propyl 4-cyclohexyloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33NO3/c1-18-8-5-6-15-23(18)16-7-17-25-22(24)19-11-13-21(14-12-19)26-20-9-3-2-4-10-20/h11-14,18,20H,2-10,15-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRNESBGEGGQBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)OC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8057643
Record name Cyclomethycaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139-62-8
Record name Cyclomethycaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclomethycaine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclomethycaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOMETHYCAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15E9I74NZ8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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